molecular formula C9H8N2O2 B188616 8-Methylquinazoline-2,4(1H,3H)-dione CAS No. 67449-23-4

8-Methylquinazoline-2,4(1H,3H)-dione

Cat. No. B188616
CAS RN: 67449-23-4
M. Wt: 176.17 g/mol
InChI Key: WFDHXKXFTSQIMG-UHFFFAOYSA-N
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Description

8-Methylquinazoline-2,4(1H,3H)-dione, also known as 8-methylquinazoline-2,4-diol, is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The compound appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 8-Methylquinazoline-2,4(1H,3H)-dione is 1S/C9H8N2O2/c1-5-3-2-4-6-7 (5)10-9 (13)11-8 (6)12/h2-4H,1H3, (H2,10,11,12,13) . The Canonical SMILES is CC1=C2C (=CC=C1)C (=O)NC (=O)N2 .


Physical And Chemical Properties Analysis

8-Methylquinazoline-2,4(1H,3H)-dione has a molecular weight of 176.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are 176.058577502 g/mol . The Topological Polar Surface Area is 58.2 Ų . The compound has a Heavy Atom Count of 13 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Schneller et al. (1984) described the synthesis of lin-benzoreumycin and lin-benzo derivatives starting from 7-chloro-3-methylquinazoline-2,4(1H,3H)-dione, demonstrating its utility in creating complex heterocyclic structures (Schneller, Ibay, & Christ, 1984).

  • Derivative Synthesis and Oxidation Studies : Lezina et al. (2012) explored the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to derive several compounds, including 3-methylquinazoline-2,4(1H,3H)-dione, showcasing its versatility in derivative formation (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).

  • Antitumor Agent Development : Al-Romaizan, Ahmed, and Elfeky (2019) synthesized novel triazolyl- and triazinyl-quinazolinediones as potential antitumor agents, evaluating their efficacy against human cell lines, indicating its potential in cancer treatment (Al-Romaizan, Ahmed, & Elfeky, 2019).

  • Green Chemistry Applications : Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives using carbon dioxide, contributing to sustainable chemistry practices (Patil, Tambade, Jagtap, & Bhanage, 2008).

  • Structural Analysis and Synthetic Methods : El-Azab, Khalil, and Abdel-Aziz (2021) presented a new method to synthesize 3-substituted quinazolin-2,4-diones, including structural determination using spectroscopic methods and X-ray crystallography (El-Azab, Khalil, & Abdel-Aziz, 2021).

Safety And Hazards

8-Methylquinazoline-2,4(1H,3H)-dione has been assigned the GHS07 pictogram . The compound has been given the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

8-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDHXKXFTSQIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318965
Record name 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinazoline-2,4(1H,3H)-dione

CAS RN

67449-23-4
Record name 67449-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylanthranilic acid (15 g., 0.1 mole), urea (36 g., 0.6 mole) and phenol (86 g.) were mixed together and heated to reflux for three hours. The reaction was then allowed to cool to 100° C. and ethanol (75 ml.) added dropwise. The resulting solid was filtered and washed twice with cold ethanol to afford 13.2 g. (75% yield); m.p. 170° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AL Aguirre, PR Chheda, SRC Lentz, HA Held… - Bioorganic & medicinal …, 2020 - Elsevier
Fluoroquinolones are a class of antibacterial agents used clinically to treat a wide array of bacterial infections and target bacterial type-II topoisomerases (DNA gyrase and …
Number of citations: 7 www.sciencedirect.com
M Sharafi-Kolkeshvandi, F Nikpour - Chinese Chemical Letters, 2012 - Elsevier
A fast and efficient method is described for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones by cyclization reaction of anthranilic acid derivatives with potassium cyanate and …
Number of citations: 21 www.sciencedirect.com
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 pubs.acs.org
T Yang, Y Wang, J Duan, S Wei, S Tang, WZ Yuan - Research, 2021 - spj.science.org
Pure organic luminogens with long-persistent luminescence have been extensively studied, on account of their fundamental research significance and diverse utilizations in …
Number of citations: 13 spj.science.org
C Duangjan - 2018 - kb.psu.ac.th
Quinazolinediones and imidazolidinones consisting of urea moiety displayed a wide range of biological activities. Quinazolinediones, hexacyclic urea, were synthesized from 2-…
Number of citations: 0 kb.psu.ac.th
AL Aguirre - 2019 - search.proquest.com
Fluoroquinolones are a class of antibiotics used clinically to treat a wide array of bacterial infections. These therapeutics act by targeting a bacterial enzyme required for cell viability, …
Number of citations: 3 search.proquest.com
S Malancona, M Donghi, M Ferrara… - Bioorganic & medicinal …, 2010 - Elsevier
Chronic hepatitis C virus (HCV) infections are a significant medical problem worldwide. The NS5B Polymerase of HCV plays a central role in virus replication and is a prime target for …
Number of citations: 37 www.sciencedirect.com
P Sharma, M Kumar, S Dahiya, S Sood, BK Das… - Bioorganic …, 2020 - Elsevier
The emerged resistance in Typhoidal Salmonella has limited the treatment options for typhoid fever. In this scenario, there is a need to find alternate treatment modalities against this …
Number of citations: 9 www.sciencedirect.com
TV Sakhno, YE Sakhno, SY Kuchmiy - Theoretical and Experimental …, 2022 - Springer
The current research on clusteroluminescence of nonconventional luminescent materials, which is associated with the occurrence of through-space conjugation due to the overlapping …
Number of citations: 4 link.springer.com

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